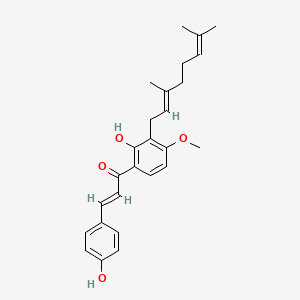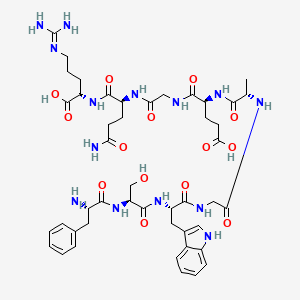
Experimental Allergic Encephalitogenic Peptide (human)
Vue d'ensemble
Description
The Experimental Allergic Encephalitogenic Peptide (human) , also known as EAE peptide , is a synthetic peptide used in scientific research. It plays a crucial role in inducing encephalomyelitis (inflammation of the brain and spinal cord) in guinea pigs . This peptide has been studied extensively due to its relevance in autoimmune diseases and neuroinflammatory processes.
Applications De Recherche Scientifique
Modulating Autoreactive T Cells
Experimental allergic encephalomyelitis (EAE) is an autoimmune disease of the central nervous system, and research has shown that vaccination with synthetic peptides corresponding to certain regions of the T cell receptor (TCR) can render rats resistant to EAE. These peptides target the TCR's idiotypic determinants, suggesting a potential therapeutic approach for modulating autoreactive T cells in autoimmune diseases (Howell et al., 1989).
Antigen-Specific Therapy
In another study, the administration of soluble major histocompatibility complex (MHC) class II molecules, complexed with encephalitogenic peptides, to mice showed effectiveness in preventing EAE. This method specifically inactivates autoantigen-reactive T cells, offering a highly specific therapeutic approach for autoimmune diseases when the autoantigen and MHC restricting elements are known (Sharma et al., 1991).
Identifying Encephalitogenic Determinants
Research has identified specific peptide regions of myelin basic protein (MBP) that induce EAE. For example, in SJL/J mice, EAE is mediated by T helper cells directed against certain amino acid sequences within MBP. Identifying these minimal T cell epitopes aids in understanding the antigen-specific T helper cell-mediated autoimmune disease mechanism (Kono et al., 1988).
T-Cell Receptor Peptide Immunization
Immunization with T-cell receptor peptides can modulate the disease course of EAE. Although some studies show that such immunization can suppress encephalitogenic effector cells, others report enhanced disease or prolonged neurological deficits. These findings underline the complex nature of immunization strategies in autoimmune diseases (Desquenne-Clark et al., 1991).
Exploring Molecular Mimicry
The concept of molecular mimicry, where viral proteins share amino acid sequences with host proteins, has been investigated in EAE. For example, sequence homology between a viral peptide and the encephalitogenic site of rabbit MBP indicates that viral infection may trigger an autoimmune response, offering insights into potential mechanisms of autoimmunity (Fujinami & Oldstone, 1985).
Investigating Antigenic Determinants in Humans
Assessment of antigenic determinants of MBP recognized by human T cells has been conducted using synthetic peptides. This research helps in understanding the immunogenic regions of MBP in humans and aids in developing therapeutic strategies for demyelinating disorders (Burns et al., 1991).
Propriétés
IUPAC Name |
(4S)-5-[[2-[[(2S)-5-amino-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]propanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H64N14O14/c1-24(39(67)57-30(14-16-38(65)66)41(69)53-22-37(64)56-31(13-15-35(48)62)43(71)58-32(45(73)74)12-7-17-51-46(49)50)55-36(63)21-54-42(70)33(19-26-20-52-29-11-6-5-10-27(26)29)59-44(72)34(23-61)60-40(68)28(47)18-25-8-3-2-4-9-25/h2-6,8-11,20,24,28,30-34,52,61H,7,12-19,21-23,47H2,1H3,(H2,48,62)(H,53,69)(H,54,70)(H,55,63)(H,56,64)(H,57,67)(H,58,71)(H,59,72)(H,60,68)(H,65,66)(H,73,74)(H4,49,50,51)/t24-,28-,30-,31-,32-,33-,34-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYPSYZBJKQBOS-RNQSNQQQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H64N14O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1037.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate](/img/structure/B3028651.png)
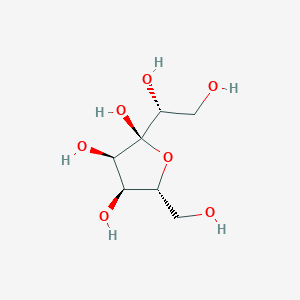
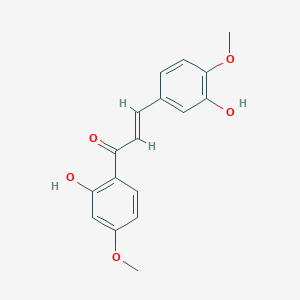


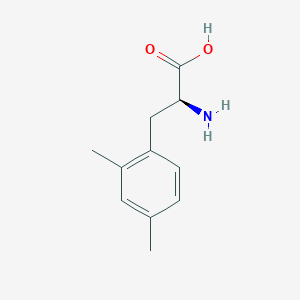
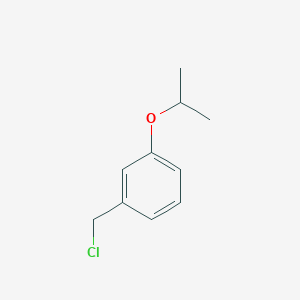

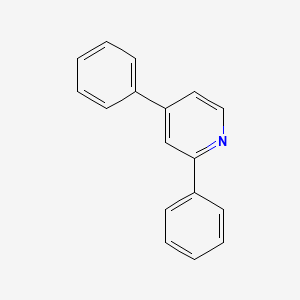
![3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B3028665.png)



